Elomotecan exerts its anti-proliferative effect through a multi-targeted mechanism.
Figure 1: Dual mechanism of action of Elomotecan involving topoisomerase I and II inhibition.
The following experimental data validated this mechanism and demonstrated its potency.
In Vitro Cell Growth Inhibition Elomotecan showed superior potency compared to other topoisomerase inhibitors [1] [2].
| Cell Line / Context | Experimental Finding | Implication |
|---|---|---|
| Various human tumor cell lines | Consistently lower IC₅₀ values than SN38 (active metabolite of Irinotecan) [1] | Higher potency as an antiproliferative agent |
| Drug-resistant cell lines | Potent activity in cell lines resistant to other topoisomerase inhibitors [1] | Potential to overcome drug resistance |
| In Vivo Anti-Tumor Activity | ||
| PC3 & DU145 xenografts (androgen-independent prostate cancer) | High efficiency in inhibiting tumor growth [1] [2] | Confirmed efficacy in a live animal model |
Key Experimental Protocols
The synthesis of Elomotecan hydrochloride was achieved through a convergent strategy [2].
Figure 2: Key steps in the convergent synthesis of this compound.
This compound represents a significant evolution in the camptothecin class, designed with a more stable homocamptothecin core to overcome the limitations of earlier derivatives. Its dual inhibition of topoisomerase I and II, combined with its demonstrated potency in drug-resistant models and anti-tumor efficacy in preclinical models, provided a strong rationale for its clinical development as a promising anticancer agent.
The table below summarizes the key technical information available for Elomotecan hydrochloride:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | BN 80927 [2] |
| CAS Registry Number | 220998-10-7; 220997-99-9 (for structure with unspecified hydration) [1] [2] |
| Molecular Formula | C₂₉H₃₂ClN₃O₄ • HCl (C₂₉H₃₃Cl₂N₃O₄) [1] [3] |
| Mechanism of Action | Potent dual inhibitor of Topoisomerase I and Topoisomerase II [1] [2] |
| Chemical Class | Homocamptothecin (hCPT), an analog of the natural product camptothecin [2] |
| Highest R&D Phase | Phase 1 (for Neoplasms) [1] |
| First Approval Date | Not yet approved [1] |
| Biological Activity | Shows higher potency in reducing proliferation of various tumor cells compared to some reference topoisomerase-targeting agents [2]. |
To provide context, the following table compares Elomotecan with the widely used and approved topoisomerase inhibitor, Irinotecan hydrochloride [4] [5] [6].
| Feature | This compound | Irinotecan Hydrochloride | | :--- | :--- | :--- | :--- | | Drug Type | Small molecule [1] | Plant alkaloid / Topoisomerase I inhibitor [4] [5] | | Topoisomerase Inhibition | Dual inhibitor of Topo I & II [1] [2] | Selective inhibitor of Topo I [4] [5] | | Clinical Status | Phase 1 (Investigational) [1] | Approved (since 1996) for metastatic colorectal cancer & others [4] [5] [6] | | Key Metabolite | Information not publicly available | Activated to SN-38 by carboxylesterases [5] [6] | | Key Dose-Limiting Toxicity | Information not publicly available | Severe, delayed diarrhea & neutropenia [5] [7] [6] | | Key Pharmacogenomic Consideration | Information not publicly available | UGT1A1*28 allele associated with increased toxicity risk [5] |
Available data suggests that this compound (BN 80927) was designed as a homocamptothecin, a class of compounds where the lactone ring of traditional camptothecins is stabilized by an additional methylene group [2]. This modification is intended to improve stability and enhance antitumor activity.
The diagram below illustrates the conceptual mechanism of action and developmental status of Elomotecan based on the gathered information:
Elomotecan's dual-target mechanism and early-phase development status.
Elomotecan is classified as a homocamptothecin analog. Its core mechanism involves inhibiting both DNA topoisomerase I and topoisomerase II, setting it apart from earlier camptothecins that typically target only topoisomerase I [1] [2]. This dual inhibition disrupts DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis in cancer cells [2].
Key structural modifications in homocamptothecins, like a seven-membered β-hydroxylactone ring instead of the classic six-membered lactone, enhance stability and efficacy by resisting rapid hydrolysis and maintaining the active lactone form in physiological conditions [3].
The table below summarizes key quantitative data from a Phase I dose-finding study of elomotecan in patients with advanced solid tumors [3].
| Parameter | Value / Finding | Notes |
|---|---|---|
| Recommended Dose (RD) | 60 mg | Administered as a 30-min IV infusion every 3 weeks. |
| Maximum Tolerated Dose (MTD) | 75 mg | Dose-limiting toxicity (DLT) was observed. |
| Dose-Limiting Toxicity (DLT) | Neutropenia | - |
| Pharmacokinetics | Linear | Within the investigated dose range (1.5 to 75 mg). |
| Clearance (CL) | Decreased with age | Predicted 47% reduction for age 60, 61% for age 80 (vs. age 30). |
| Severe Adverse Events at RD (Grade 4) | ||
| - Neutropenia | 20% | |
| - Asthenia | 5% | |
| - Nausea | 2% | |
| - Vomiting | 2% | |
| Antitumor Efficacy at RD | 41.7% stable disease | Mean duration of 123.6 ± 43.4 days. |
Key findings on Elomotecan's activity and relevant experimental approaches are outlined below.
For researchers investigating topoisomerase inhibitors like elomotecan, the following methodologies from related studies on irinotecan are highly relevant [4]:
Elomotecan has been evaluated in a Phase I dose-finding study, which established the recommended dose of 60 mg every 3 weeks [3]. Its development status for solid tumours is marked as "Discontinued" in the AdisInsight profile, with no recent development reports identified since 2017 [1]. This suggests that while its preclinical and early clinical profile was promising, its development for this indication did not proceed to later phases.
The following diagram visualizes the core mechanism of action of Elomotecan, from cellular entry to the induction of apoptosis.
Elomotecan induces DNA damage and apoptosis through dual topoisomerase inhibition.
The following table consolidates the key identified physicochemical and biological properties of Elomotecan hydrochloride.
| Property | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | Elomotecan; BN 80927 [1] [2] |
| CAS Registry No. | 220998-10-7 (Elomotecan); 220997-99-9 (this compound) [1] [2] |
| Molecular Formula | C₂₉H₃₂ClN₃O₄ (Elomotecan); C₂₉H₃₂N₃O₄Cl·HCl (Hydrochloride salt) [1] [2] |
| Molecular Weight | 558.49602 g/mol [2] |
| Mechanism of Action | Dual inhibitor of Topoisomerase I (TOP1) and Topoisomerase II (Top II) [1] [2] |
| Highest Phase | Phase 1 (as of May 2025) [1] |
| Therapeutic Area | Neoplasms / Cancer [1] |
| Appearance | White to off-white solid powder [2] |
| Storage | Powder: -20°C (3 years) or 4°C (2 years); In solvent: -80°C (6 months) or -20°C (1 month) [2] |
The simplified molecular structure and its proposed mechanism of action can be visualized in the following diagram.
Figure 1: Proposed dual inhibition of topoisomerase I and II by Elomotecan, leading to DNA damage and cancer cell death.
For researchers working with this compound, here are some practical notes on its handling and biological context.
Solubility and Formulation [2]:
Background on Camptothecin Analogs: Elomotecan is a camptothecin analog [2]. Camptothecins are a class of natural product-derived anticancer agents that function as specific inhibitors of topoisomerase I [3] [4]. They stabilize the transient complex between topoisomerase I and DNA (the "cleavable complex"), which converts single-strand breaks into irreversible double-strand breaks during DNA replication, ultimately triggering cell death [3].
| Attribute | Description |
|---|---|
| Drug Class | Homocamptothecin (hCPT) [1] |
| Origin | Derivative of the natural product Camptothecin [1] [2] [3] |
| Primary Mechanism | Topoisomerase I (Topo I) inhibitor [4] [1] |
| Key Structural Feature | 7-membered beta-hydroxylactone ring (in contrast to the 6-membered ring in classic camptothecins) [1] |
| Development Rationale | Enhanced plasma stability and reinforced inhibition of Topo I compared to conventional camptothecins [1] |
| Highest Phase | Phase 1 (for Neoplasms) [4] |
Elomotecan belongs to the homocamptothecin class, which are novel derivatives of the natural anticancer alkaloid, camptothecin [1]. Its mechanism and key advantage over earlier compounds can be visualized as follows:
Elomotecan's development rationale and primary mechanism of action.
The core mechanism involves inhibiting DNA topoisomerase I (Topo I), an essential enzyme for DNA replication and transcription [4] [1]. By stabilizing the transient "cleavable complex" between Topo I and DNA, Elomotecan converts the enzyme into a cellular poison. This stabilization prevents the relegation of DNA strands, leading to replication fork collision and irreversible DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells [1].
Elomotecan hydrochloride is a potent dual inhibitor of topoisomerase I and II, belonging to the homocamptothecin family, and demonstrates higher anti-proliferative potency against tumor cells than some other reference drugs in its class [1] [2].
The table below summarizes its key chemical properties and available solubility data:
| Property | Value / Description |
|---|---|
| CAS Number | 220997-99-9 [1] [2] |
| Molecular Formula | C₂₉H₃₃Cl₂N₃O₄ [1] [2] |
| Molecular Weight | 558.50 g/mol [1] [2] |
| Solubility in DMSO | 100 mg/mL (approximately 179.05 mM) [1] [3] |
| Storage (Powder) | -20°C for 2 years [1] [2] |
| Storage (DMSO Stock) | 6 months at -80°C; 2 weeks at 4°C [1] [2] |
The following protocol is a standardized guideline for preparing a stock solution, as specific, peer-reviewed methods for this compound were not located in the searched literature.
Even low concentrations of DMSO can have significant off-target effects in biological assays. One study found that DMSO concentrations as low as 0.004% (v/v) caused statistically significant changes in the expression and activation levels of numerous signaling proteins in lung cancer cell lines [4]. The effects were heterogeneous and depended on the cell line, DMSO concentration, and exposure time. It is crucial to keep the final concentration of DMSO constant across all experimental groups, including vehicle controls, and to use the lowest possible percentage (typically ≤0.5% v/v for cell-based assays) to minimize solvent-mediated artifacts.
While specific aggregation data for this compound is not available, related camptothecin analogs are known to self-associate in solution. A study on Irinotecan showed that it forms dimers and larger aggregates in DMSO at concentrations above 1 mM, which can influence its stability and activity [5]. Given the structural similarity, Elomotecan may exhibit similar behavior, especially in concentrated stock solutions. Be aware that this self-association could potentially affect the results of concentration-dependent experiments.
The diagram below outlines the key steps for preparing and using an this compound stock solution in a cell-based assay.
This compound is readily soluble in DMSO at least up to 100 mg/mL. Successful experimentation requires not only careful preparation and storage of the stock solution but also stringent control for DMSO-related off-target effects and awareness of potential compound-specific behaviors like aggregation. The provided protocol offers a foundation for handling this compound, though researchers should validate and optimize conditions for their specific experimental systems.
Elomotecan (BN80927) is a novel homocamptothecin analog that represents an innovative addition to the topoisomerase I inhibitor class of anticancer agents. As a natural product-derived compound, it originates from the camptothecin family but features structural modifications that enhance its stability and therapeutic potential compared to earlier agents in this class. Elomotecan functions as a dual inhibitor, targeting both DNA topoisomerase I and topoisomerase II, which enables it to effectively disrupt DNA replication in cancer cells and trigger apoptosis [1]. This dual mechanism of action differentiates it from many conventional topoisomerase inhibitors and may contribute to its efficacy against various solid tumors.
The clinical development of Elomotecan has progressed through Phase I dose-finding studies, primarily investigating its use in patients with advanced solid tumors. These early clinical trials have established fundamental pharmacokinetic parameters and identified the recommended dosage of 60 mg administered as a 30-minute intravenous infusion once every 3 weeks. The maximum tolerated dose was determined to be 75 mg, with neutropenia representing the primary dose-limiting toxicity. Elomotecan exhibits linear pharmacokinetics with a clearance profile that demonstrates significant age-dependent variation, a critical consideration for clinical application [2]. Population modeling has predicted a 47% reduction in clearance for patients aged 60 years and a 61% reduction for those aged 80 years compared to younger patients (30 years), highlighting the importance of age-appropriate dosing strategies.
Compartmental modeling serves as a fundamental framework for characterizing the pharmacokinetic profile of pharmaceutical agents like Elomotecan. These models mathematically represent the body as a series of interconnected compartments that correspond to physiological spaces where a drug distributes and is eliminated. The primary objective of pharmacokinetic modeling is to predict drug concentrations in blood, tissues, and organs over time, enabling the optimization of dosing regimens for maximal efficacy and minimal toxicity [3]. For Elomotecan, which follows linear pharmacokinetics, compartmental models provide a robust approach to summarizing extensive concentration-time data into a limited set of meaningful parameters that describe the complete profile.
The development of an effective pharmacokinetic model follows a systematic procedure encompassing seven critical steps: (1) experimental design, (2) data collection, (3) model development based on observed data characteristics, (4) mathematical expression of the model, (5) data analysis according to the model, (6) evaluation of the data fit to the model, and (7) iterative model revision to eliminate inconsistencies until a satisfactory description of the data is achieved [3]. For Elomotecan specifically, population pharmacokinetic modeling has been successfully applied to clinical data from Phase I studies, revealing that the drug's clearance decreases significantly with patient age—a crucial finding for clinical dose optimization in the typically older cancer population [2].
Table 1: Key Pharmacokinetic Parameters of Elomotecan from Phase I Clinical Trial
| Parameter | Value | Comments |
|---|---|---|
| Recommended Dose | 60 mg | 30-min IV infusion every 3 weeks |
| Maximum Tolerated Dose | 75 mg | Dose-limiting toxicity observed |
| Pharmacokinetic Profile | Linear | Dose-proportional exposure |
| Clearance Impact of Age | -47% (60 yrs) -61% (80 yrs) | Compared to 30-year-old patients | | Dose-Limiting Toxicity | Neutropenia | Grade 4 incidence: 20% at RD | | Preliminary Efficacy | 41.7% stable disease | Mean duration: 123.6 ± 43.4 days |
Population pharmacokinetics extends conventional modeling approaches by specifically addressing the variability in drug concentrations between individuals who receive standard dosage regimens. This methodology is particularly valuable for drugs like Elomotecan, which are developed for heterogeneous patient populations with varying physiological characteristics and concomitant medications. The core purposes of population pharmacokinetic analysis include: estimating population means for parameters of interest, identifying and investigating sources of variability influencing drug pharmacokinetics, estimating the magnitude of intersubject variability, and quantifying random residual variability [3]. These objectives align perfectly with the clinical development needs of Elomotecan, especially given its established age-dependent clearance.
The population approach offers particular advantages for analyzing sparse data collected during later-stage clinical trials, where intensive sampling schedules are often impractical. For Elomotecan, this methodology enabled researchers to quantify the precise relationship between patient age and drug clearance despite the constraints of clinical trial design in oncology patients [2]. This approach can integrate relevant information from studies with both rich and sparse pharmacokinetic sampling, after single or multiple doses, and from both healthy volunteers and the target patient population, creating a comprehensive understanding of a drug's pharmacokinetic behavior across the entire development spectrum.
The exposure-efficacy relationship for Elomotecan has been characterized through integrated pharmacokinetic-pharmacodynamic modeling during its Phase I clinical development. In the dose-finding study that enrolled 56 patients with advanced solid tumors, preliminary antitumor activity was observed, with 41.7% of patients in the recommended dose cohort achieving stable disease with a mean duration of 123.6 ± 43.4 days [2]. This clinical activity established the foundation for the recommended dose of 60 mg administered every three weeks, which demonstrated a favorable balance between efficacy and tolerability.
The pharmacodynamic modeling of Elomotecan's anticancer effects leverages its dual inhibition of topoisomerase I and II, which disrupts DNA replication and transcription in rapidly dividing cancer cells [1]. As a natural product-derived agent, Elomotecan exemplifies the ongoing importance of bioactive compounds from natural sources in oncology drug discovery. Indeed, statistical analyses indicate that approximately 79.8% of anticancer drugs approved between 1981 and 2010 were derived from or inspired by natural products, highlighting the continued significance of this approach in developing novel therapeutic agents [4]. The structural optimization of natural products like camptothecin into improved analogs such as Elomotecan represents a key strategy in modern drug development, addressing not only efficacy but also pharmacokinetic and safety profiles.
Exposure-toxicity relationships represent a critical component of Elomotecan's clinical profile, with population pharmacokinetic-pharmacodynamic modeling identifying neutropenia as the primary dose-limiting toxicity. At the recommended dose of 60 mg, the incidence of severe (Grade 4) neutropenia was approximately 20%, while other significant adverse events included asthenia (5%), nausea (2%), and vomiting (2%) [2]. This toxicity profile informed the establishment of both the maximum tolerated dose (75 mg) and the recommended dose for further clinical studies.
The successful characterization of Elomotecan's exposure-toxicity relationship demonstrates the power of integrated pharmacokinetic-pharmacodynamic modeling in oncology drug development. By mathematically relating drug exposure parameters (such as area under the concentration-time curve or maximum concentration) to the probability or severity of specific toxicities, researchers can identify optimal dosing strategies that maximize therapeutic index. For Elomotecan, this approach confirmed that the 60 mg dose every three weeks provided the best balance between anticancer activity and manageable hematological toxicity, particularly neutropenia.
Figure 1: Integrated PK-PD Modeling Framework for Elomotecan. The diagram illustrates the relationships between Elomotecan pharmacokinetics, efficacy outcomes, toxicity manifestations, and influential patient covariates.
The population pharmacokinetic-pharmacodynamic study for Elomotecan followed a comprehensive protocol designed to characterize drug behavior and effects across a heterogeneous patient population. The study enrolled 56 patients with advanced solid tumors who received Elomotecan as a 30-minute intravenous infusion at doses ranging from 1.5 to 75 mg once every 3 weeks [2]. This dose-escalation design enabled researchers to simultaneously assess safety, tolerability, and pharmacokinetics across a wide exposure range, providing robust data for modeling relationships between dose, exposure, and both efficacy and toxicity outcomes.
Key procedural elements included serial blood sampling for pharmacokinetic analysis during the first treatment cycle, with samples collected pre-dose, at the end of infusion, and at multiple time points post-infusion to adequately characterize the absorption, distribution, and elimination phases. Pharmacodynamic assessments included regular monitoring of hematological parameters (for neutropenia assessment), documentation of all adverse events using standardized grading criteria, and tumor response evaluations performed according to RECIST criteria at predefined intervals. The integration of these diverse data streams enabled the development of a comprehensive population model that could simultaneously describe Elomotecan's pharmacokinetics and its relationship to both desired and adverse effects [2].
Table 2: Experimental Protocol for Elomotecan Population PK/PD Analysis
| Protocol Component | Specifications | Purpose/Rationale |
|---|---|---|
| Patient Population | 56 patients with advanced solid tumors | Representative target population |
| Dosing Regimen | 1.5-75 mg, 30-min IV infusion, every 3 weeks | Dose-escalation design for exposure-response characterization |
| Blood Sampling | Serial sampling during Cycle 1: pre-dose, end of infusion, multiple post-infusion times | Comprehensive PK profile generation |
| PK Analysis Method | Population modeling approach | Quantification of interindividual variability |
| PD Endpoints | Neutropenia (DLT), other AEs, tumor response (RECIST) | Integrated safety and efficacy assessment |
| Covariate Analysis | Age, organ function, other demographics | Identification of factors influencing PK/PD |
Bioanalytical methodology for quantifying Elomotecan concentrations in biological matrices represents a critical component of the pharmacokinetic modeling process. While specific analytical techniques for Elomotecan were not detailed in the available literature, standard approaches for camptothecin analogs typically involve high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometric detection, providing the sensitivity and specificity required for precise concentration measurement in the low nanomolar range. These validated analytical methods must demonstrate acceptable precision, accuracy, and reproducibility across the expected concentration range to ensure the reliability of the resulting pharmacokinetic parameter estimates.
Model implementation typically employs specialized pharmacokinetic software platforms such as NONMEM, Monolix, or Phoenix NLME, which facilitate the development of population pharmacokinetic models using nonlinear mixed-effects modeling approaches. For Elomotecan, the structural model was linear, with parameter estimation achieved through maximum likelihood methods. The modeling process included comprehensive evaluation of covariates, with age emerging as a statistically and clinically significant predictor of drug clearance. Model evaluation employed standard diagnostic techniques including visual predictive checks, bootstrapping, and evaluation of goodness-of-fit plots to ensure the final model adequately described the observed data [2].
Mathematical modeling of drug release kinetics provides valuable insights for formulation development and in vitro-in vivo correlation. While direct release data for Elomotecan formulations are not available in the searched literature, the general approach to such modeling can be illustrated through related systems. Various mathematical models are available for characterizing drug release profiles, including zero-order, first-order, Higuchi, Hixson-Crowell, and Korsmeyer-Peppas (power law) models [5]. Each of these models possesses distinct strengths and is appropriate for different release mechanisms.
The model selection process typically employs statistical criteria such as the coefficient of determination (R²) or χ² minimization to identify the most appropriate model for a given dataset. For nanoparticle-based delivery systems similar to those that might be used for Elomotecan formulations, comparative studies have demonstrated that the Korsmeyer-Peppas model (Q(t) = Atⁿ) often provides the best fit to experimental release data [5]. This model is particularly useful for identifying the underlying release mechanism (Fickian diffusion, Case-II transport, or anomalous transport) based on the value of the release exponent n.
Figure 2: Elomotecan Pharmacokinetic Study Workflow. The diagram outlines the sequential steps in the design, execution, and analysis of a comprehensive PK/PD study for Elomotecan.
The pharmacokinetic-pharmacodynamic modeling of Elomotecan has profound implications for its clinical development strategy. The identification of age-dependent clearance necessitates tailored dosing approaches for older patient populations, who represent a significant proportion of the cancer demographic. Specifically, the model-predicted 47% reduction in clearance for patients aged 60 years and 61% reduction for those aged 80 years suggests that fixed dosing may lead to overexposure in older individuals, potentially increasing toxicity risk without commensurate efficacy benefits [2]. This insight supports the consideration of age-stratified dosing or therapeutic drug monitoring in future clinical development.
Furthermore, the establishment of a clear exposure-neutropenia relationship provides a rational basis for dose individualization in special populations and for managing intercurrent events that might alter drug clearance. For instance, patients with hepatic impairment or those receiving concomitant medications that affect metabolic enzymes might require dose modifications based on their predicted exposure. The robust population model developed during Phase I testing can inform adaptive dosing strategies in later-stage trials, potentially enhancing the therapeutic index of Elomotecan in broader patient populations [2] [3].
Elomotecan exemplifies the continuing importance of natural products in oncology drug discovery, particularly through the strategic optimization of lead compounds. As a homocamptothecin analog, it represents a structural refinement of the natural product camptothecin, designed to improve stability, efficacy, and tolerability [4] [6]. The pharmacokinetic and pharmacodynamic modeling approaches applied to Elomotecan provide a template for the rational development of other natural product-derived agents, enabling researchers to quantitatively relate structural modifications to changes in absorption, distribution, metabolism, and excretion properties.
The successful application of population PK/PD modeling to Elomotecan underscores the value of model-informed drug development for natural product-based agents, which often present complex pharmacokinetic profiles due to their intricate chemical structures. By employing these sophisticated modeling techniques early in clinical development, researchers can more efficiently identify optimal dosing strategies, recognize critical covariates affecting drug behavior, and design subsequent development stages with greater precision [2] [3]. This approach aligns with the broader trend toward model-informed precision dosing in oncology, where the narrow therapeutic index of most anticancer agents demands careful balancing of efficacy and toxicity.
The comprehensive pharmacokinetic-pharmacodynamic modeling of Elomotecan has provided crucial insights into its clinical profile and informed its development strategy. The population approach has successfully characterized the linear pharmacokinetics of the drug and identified age as a key covariate significantly influencing drug clearance. The integration of pharmacokinetic and pharmacodynamic data has established the exposure-response relationships underlying both efficacy (stable disease) and toxicity (primarily neutropenia), enabling the identification of a recommended dose of 60 mg every three weeks that appropriately balances these outcomes.
These application notes and protocols provide a framework for researchers conducting pharmacokinetic-pharmacodynamic analyses of Elomotecan and similar natural product-derived anticancer agents. The methodologies outlined—from study design through mathematical modeling—support the rational, model-informed development of these promising therapeutic agents. As natural products continue to provide valuable lead structures for oncology drug discovery [4] [6], the sophisticated application of pharmacokinetic-pharmacodynamic modeling will remain essential for optimizing their therapeutic potential and translating them into effective clinical treatments for cancer patients.
Pharmacokinetic/Pharmacodynamic (PK/PD) analysis is a cornerstone of modern drug development, establishing a quantitative relationship between the administered dose, the resulting drug exposure in the body (PK), and the pharmacological effect (PD) [1]. Population PK/PD extends this approach by analyzing data from a full population of patients, explicitly quantifying and explaining the inter-individual variability in drug response using patient-specific characteristics like age, weight, or organ function [2].
This approach is vital for optimizing dosing regimens, setting susceptibility breakpoints for antimicrobials, and minimizing the emergence of resistance, particularly for drugs with a narrow therapeutic index [1]. The following protocols outline the key steps for implementing this methodology.
A robust population analysis is an iterative process that integrates data from various sources. The workflow below outlines the key stages from initial data collection to the final simulation for clinical decision-making.
| Activity Pattern | Primary PK/PD Index | Definition | Example Drug Classes |
|---|---|---|---|
| Concentration-Dependent | fAUC₂₄/MIC |
Area under the free (unbound) drug concentration-time curve over 24 hours relative to the Minimum Inhibitory Concentration (MIC). | Fluoroquinolones, Daptomycin [1] |
fCₘₐₓ/MIC |
Maximum free drug concentration relative to the MIC. | Aminoglycosides [1] | |
| Time-Dependent | %fT>MIC |
Percentage of the dosing interval that the free drug concentration exceeds the MIC. | β-lactams (Penicillins, Cephalosporins, Carbapenems) [1] |
| Concentration-Dependent with Time-Dependence | fAUC₂₄/MIC |
Area under the free concentration-time curve over 24 hours relative to the MIC. | Vancomycin, Linezolid, Fluoroquinolones [1] |
This protocol details the steps for building a model that describes the typical population kinetics and the sources of variability.
Objective: To characterize the typical PK parameters (e.g., Clearance CL, Volume of Distribution Vd), estimate inter-individual variability (IIV), and identify significant patient covariates that explain this variability.
Data Requirements:
Software: Non-linear mixed-effects modeling software like NONMEM, Monolix, or R/Python packages.
Methodology:
CL, Vd) assuming a log-normal distribution. Model residual unexplained variability (RUV).Vd or the effect of bilirubin levels on CL [2].This protocol connects the PopPK model to a measure of clinical effect, enabling the prediction of outcomes for different dosing strategies.
Objective: To develop a PD model that links drug exposure (e.g., free plasma concentration) to a pharmacological effect (e.g., tumor shrinkage, cell kill) and to simulate clinical trials using a virtual patient population.
Data Requirements:
Methodology:
dV/dt = k₉ * V - (Eₘₐₓ * Cʰ) / (EC₅₀ʰ + Cʰ) * V
Where V is organoid volume, k₉ is the growth rate, Eₘₐₓ is the maximum effect, C is the drug concentration, EC₅₀ is the concentration for half-maximal effect, and h is the Hill coefficient.
| Output Metric | Definition | Application in Decision-Making |
|---|---|---|
| Probability of Target Attainment (PTA) | The probability that a given dosing regimen achieves a predefined PK/PD target (e.g., fAUC/MIC) for a specific pathogen MIC. | Dose selection and justification; identifying susceptible populations [1]. |
| Cumulative Fraction of Response (CFR) | The expected population PTA given the distribution of MICs in a target population of microorganisms. | Predicting the overall likelihood of regimen success; benchmarking against other drugs [1]. |
| Simulated Objective Response Rate (ORR) | The proportion of virtual patients achieving a predefined tumor shrinkage threshold. | Comparing efficacy of different dosing schedules or drug combinations [3]. |
| Simulated Hazard Ratio (HR) | The hazard ratio for outcomes like Progression-Free Survival between treatment arms in a virtual trial. | Informing go/no-go decisions and phase III trial design [3]. |
While direct data on elomotecan is not available, the established PK/PD modeling framework provides a powerful pathway for its development. The integration of in vitro organoid models with PBPK/PopPK models and virtual clinical trial simulations represents a state-of-the-art, quantitative approach to predict clinical efficacy, optimize dosing, and de-risk the drug development process [3] [4]. Applying these protocols can systematically guide researchers in generating robust, data-driven evidence to support the clinical advancement of elomotecan.
Elomotecan is a novel, semi-synthetic derivative of camptothecin, a natural product isolated from the Chinese tree Camptotheca acuminata [1] [2]. It belongs to the class of drugs known as topoisomerase I inhibitors. Its proposed mechanism of action is consistent with other drugs in its class, which you can visualize in the diagram below.
Like its predecessors (topotecan, irinotecan), and a significant percentage of modern new chemical entities (NCEs), elomotecan is expected to face significant aqueous solubility challenges [3] [4] [5]. Poor solubility is a primary cause of low and variable oral bioavailability, as a drug must be in solution to be absorbed from the gastrointestinal tract [4] [5].
The following table summarizes the primary technical strategies available to address poor solubility, which are applicable to compounds like elomotecan.
| Strategy | Category | Key Principle | Consideration for Elomotecan/Camptothecins |
|---|---|---|---|
| Salt Formation [4] [5] | Chemical Modification | Forms a salt with an acid/base to improve solubility and dissolution rate. | Applicable only if the molecule has ionizable groups. May face stability issues (hygroscopicity) or precipitation in GI tract [3]. |
| Amorphous Solid Dispersions (ASD) [3] | Physical Modification / Formulation | Kinetically traps the API in a high-energy, amorphous state within a polymer matrix, enhancing solubility. | A leading technique for BCS Class II/IV drugs. Spray drying is a common, scalable manufacturing method [3]. |
| Particle Size Reduction (Nanonization) [4] [5] | Physical Modification | Increases surface area-to-volume ratio to enhance dissolution rate. | Micronization may be insufficient; nanosuspensions can be more effective. Concerns include physical stress on the API and potential for re-aggregation [4]. |
| Lipid-Based Formulations [3] [5] | Formulation | Incorporates the drug into lipids, surfactants, and co-solvents to enhance solubility and absorption. | Highly effective for lipophilic drugs. Requires a good solubility of the API in lipidic/ organic phases [3]. |
| Complexation (e.g., Cyclodextrins) [5] | Formulation | The API fits into the hydrophobic cavity of a cyclodextrin molecule, improving aqueous solubility. | Useful for both liquid and solid dosage forms. Can improve both solubility and stability [5]. |
| Prodrug Approach [6] [5] | Chemical Modification | Chemically modifies the API to a more soluble derivative, which converts back to the active drug in vivo. | Used successfully for irinotecan (a prodrug for SN-38). Requires careful design to ensure efficient conversion [1] [7]. |
The selection of the optimal strategy should be guided by the Developability Classification System (DCS), which helps determine if the molecule is dissolution-rate-limited (DCS IIa) or solubility-limited (DCS IIb) [5]. For solubility-limited drugs like elomotecan is likely to be, technologies such as ASDs, lipid-based systems, and complexation are often required [5].
A systematic, tiered approach is recommended to identify the best solubility enhancement strategy efficiently. The general workflow is as follows.
Detailed Methodologies for Key Experiments
Spray Drying for Amorphous Solid Dispersions (ASD) [3]
Salt Formation and Screening [5]
Q1: Our elomotecan ASD shows good solubility in vitro but poor bioavailability in animal models. What could be the cause? This is a common issue where the drug dissolves rapidly but precipitates in the gastrointestinal fluid before it can be absorbed. Solutions include:
Q2: Why is nanoparticle albumin-bound technology (like in Abraxane) a potential strategy for elomotecan? This technology is highly suitable for poorly soluble anticancer drugs. Albumin nanoparticles utilize natural albumin pathways to potentially enhance drug delivery to tumors and can circumvent the use of toxic solvents required for traditional formulations (like the Cremophor EL used in early paclitaxel IV solutions) [1]. This aligns with the ongoing development of novel nanoparticle formulations for drugs like irinotecan [1] [8].
Q3: What are the primary analytical techniques for characterizing a successful solubility-enhanced formulation?
The table below summarizes key clinical data on elomotecan-induced neutropenia from a Phase I dose-finding study [1].
| Parameter | Description and Incidence at the Recommended Dose (60 mg) |
|---|---|
| Recommended Dose (RD) | 60 mg, administered as a 30-min intravenous infusion once every 3 weeks [1]. |
| Dose-Limiting Toxicity (DLT) | Neutropenia was identified as the dose-limiting toxicity [1]. |
| Severe (Grade 4) Neutropenia | 20% of subjects experienced Grade 4 neutropenia at the RD [1]. |
| Other Notable Adverse Effects | Asthenia (5%), nausea (2%), and vomiting (2%) of severe grade were also observed at the RD [1]. |
| Pharmacokinetic (PK) Note | Elomotecan exhibits linear pharmacokinetics, and clearance decreases with patient age [1]. |
Febrile neutropenia (FN) is a serious oncological emergency. The following guidelines, synthesized from major oncology societies, are essential for managing this complication in a clinical trial setting [2] [3] [4].
Not all patients with FN have the same risk of severe complications. The Multinational Association for Supportive Care in Cancer (MASCC) risk index is a validated tool to stratify patients [3].
The diagram below illustrates the decision-making workflow for a patient presenting with febrile neutropenia.
Empiric, broad-spectrum antibiotics must be administered promptly after obtaining cultures [2] [4].
High-Risk Patients & Initial Monotherapy: Recommended regimens include an antipseudomonal beta-lactam such as [2] [3] [4]:
Modification for Resistant Organisms: Therapy should be modified based on culture results or clinical suspicion of resistant pathogens [2]:
Adding Antifungal Therapy: If fever persists for 4-7 days despite antibiotics, add empiric antifungal coverage (e.g., lipid-formulation Amphotericin B, Voriconazole, or an Echinocandin) [2].
Granulocyte Colony-Stimulating Factors (G-CSFs) like filgrastim can shorten the duration of neutropenia [2].
For researchers, quantitative modeling of elomotecan's myelosuppressive effect is a powerful tool. The time course of Absolute Neutrophil Count (ANC) can be described using semi-mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models [5].
The following diagram outlines the structure of a commonly used semi-mechanistic model for drug-induced myelosuppression.
Q: What is the maximum tolerated dose (MTD) of elomotecan and the primary rationale for dose reduction? A: The MTD of elomotecan in the Phase I study was 75 mg, but the Recommended Dose was established at 60 mg. This dose reduction was primarily due to neutropenia being the dose-limiting toxicity [1].
Q: Are there specific patient factors that increase the risk of elomotecan-induced neutropenia? A: Yes. The population PK analysis for elomotecan indicated that drug clearance decreases with age, predicting higher exposure in older patients. This suggests that age is an important factor to consider in trial design and management [1].
Q: What are the key criteria for discontinuing empiric antibiotic therapy in a patient with febrile neutropenia? A: Antibiotics can typically be discontinued when the patient has been afebrile for at least 48 hours, is clinically stable, and has an ANC that has recovered to ≥ 500 cells/mm³ [4].
The provided information is largely based on a single Phase I study [1] and general FN management guidelines. For comprehensive drug development, you may need to investigate:
For quick reference, here are the key details for this compound:
| Attribute | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Mechanism of Action | TOP1 inhibitors (DNA topoisomerase I inhibitors), Top II inhibitors (Topoisomerase II inhibitors) [1] |
| Highest Phase of Development | Phase 1 [1] |
| Therapeutic Area | Neoplasms (as tested in clinical trials) [1] |
| Molecular Formula | C29H32ClN3O4 [1] |
Q: Is there published data on age-related clearance reduction for Elomotecan?
A: No. As Elomotecan is currently in Phase 1 clinical trials, detailed population pharmacokinetic analyses that would identify covariates like age on clearance are not yet publicly available [1]. Such data is typically generated in later-phase trials.
Q: How can we proactively investigate the potential for age-related clearance changes?
A: You can build a Population Pharmacokinetic (PopPK) model. This approach quantifies drug clearance in the target population and identifies patient-specific factors (covariates) that explain variability in drug exposure [2].
Scenario: During preclinical or early clinical studies of a new camptothecin analogue, you observe high inter-individual variability in plasma drug concentrations.
Investigation Protocol: Follow this workflow to identify the source of variability, including the potential impact of age.
The following table outlines the detailed methodology for the PopPK analysis [2].
| Step | Objective | Key Actions & Considerations |
|---|---|---|
| 1. Develop Structural PK Model | Describe the typical drug concentration-time profile for a typical individual. | Fit compartmental models (e.g., 1-, 2-compartment) to the data. Select the model that best fits the observed data. |
| 2. Develop Base PopPK Model | Quantify the magnitude of inter-individual variability (IIV) and residual unexplained variability. | Use a mixed-effects modeling approach. The model now has fixed effects (population typical values) and random effects (IIV). |
| 3. Covariate Model Building | Identify and quantify patient factors that explain the IIV in PK parameters. | Test the influence of covariates like age, body weight, sex, and organ function on parameters like Clearance (CL) and Volume of Distribution (V). Use statistical criteria for inclusion. |
| 4. Evaluate Final Model | Ensure the model is robust and predictive. | Use diagnostic plots (e.g., observed vs. predicted concentrations). Validate the model using techniques like bootstrapping or visual predictive checks. |
This protocol provides a framework for generating the data needed for a PopPK analysis.
1. Objective: To characterize the population pharmacokinetics of Elomotecan and identify demographic and physiological factors (e.g., age, renal function) that significantly influence drug clearance.
2. Materials:
3. Procedure:
4. Output:
A mathematical model that can predict Elomotecan exposure in a new patient based on their individual covariates, such as age. The model's output would be a equation like: Individual Clearance (CL) = Typical Population CL * (Age / Median Age)^Power.
The search results confirm that Elomotecan is an early-stage drug, and detailed clinical data is not publicly available [1]. The provided methodology is based on established pharmacometric principles [2] and the known camptothecin class of drugs [3].
The table below summarizes the primary dose-limiting toxicities (DLTs) and their management strategies as identified in the Phase I dose-finding study [1].
| Toxicity | Description & Onset | Management Protocol | Dose Modification |
|---|
| Neutropenia | Myelosuppression leading to a dangerous drop in neutrophil count. The primary DLT. | - Monitor complete blood counts (CBC) regularly [1].
Q1: What is the recommended administration schedule for Elomotecan in clinical trials? Based on the Phase I study, Elomotecan should be administered as a 30-minute intravenous infusion once every 3 weeks at a dose of 60 mg [1]. This was the established Recommended Dose (RD).
Q2: Are there specific patient factors that affect Elomotecan's pharmacokinetics and toxicity? Yes. The population pharmacokinetic model from the Phase I study predicted that clearance of Elomotecan decreases with age [1]. The model forecasted a 47% reduction in clearance for patients aged 60 and a 61% reduction for patients aged 80, compared to younger patients (30 years old) [1]. This suggests that age should be a consideration for dose adjustment in study protocols.
Q3: How do the toxicities of Elomotecan compare to other camptothecin analogs, like irinotecan? While both are topoisomerase I inhibitors, their toxicity profiles show notable differences. Irinotecan's dose-limiting toxicity is often severe, life-threatening diarrhea (both early- and late-onset), which requires proactive management with atropine and loperamide [2] [3] [4]. In contrast, the Phase I data for Elomotecan identified neutropenia as the primary DLT [1]. Although diarrhea was observed in some patients, it was not reported as the primary dose-limiting event in the same way [1].
Essential Laboratory Monitoring:
Supporting Experimental Workflow: The following diagram outlines the key decision pathway for managing patients on Elomotecan based on the Phase I findings.
The information below is summarized from a commercial safety data sheet (SDS) for researchers handling the compound in a laboratory setting [1].
| Hazard Category | GHS Classification | Hazard Statements | Precautionary Measures for Handling |
|---|---|---|---|
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P264, P270, P330, P301+P312 |
| Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long-lasting effects | P273, P391, P501 |
| Other Hazards | Not fully classified | Symptoms and effects not fully investigated | Use with appropriate exhaust ventilation, personal protective equipment (PPE), and avoid dust formation. |
Since Elomotecan is a homocamptothecin, a derivative of the camptothecin family (which includes Irinotecan and Topotecan), a logical troubleshooting approach is to consider the well-documented adverse effects of its parent class [2]. The following workflow outlines a potential investigative strategy for managing Elomotecan's adverse effects, based on this class-based reasoning.
The proposed strategy is supported by concrete research on irinotecan, which could serve as a model for investigating Elomotecan:
Here are some potential questions your resource could address, framed using the class-based reasoning approach.
Q: What are the most likely dose-limiting toxicities for Elomotecan?
Q: Are there any predictive biomarkers for Elomotecan toxicity?
Q: How can drug-induced intestinal toxicity be managed?
I hope this structured, class-based approach provides a solid foundation for developing your technical support materials. Given that Elomotecan is an investigational drug, accessing proprietary clinical trial data or contacting the drug developer directly would be the next logical step to obtain more specific and definitive information.
For a new drug like Elomotecan, method development is essential as official procedures are not available in pharmacopoeias and literature may be limited due to patents [1]. The table below summarizes applicable techniques based on the analysis of similar compounds, such as Irinotecan.
| Analytical Technique | Measured Compound(s) | Key Details | Application Context |
|---|---|---|---|
| UPLC-MS/MS [2] | Irinotecan, SN-38, SN-38G | Human plasma & tumor tissue; LLE/enzymatic extraction; C18 column; 0.1% formic acid in water/acetonitrile mobile phase | Pharmacokinetic studies (complex biological matrices) |
| HPLC-PDA [3] | Irinotecan | Polyolefin infusion bags; 0.9% sodium chloride dilution; C18 column | Drug product stability testing (formulation) |
| UV-Spectrophotometry [4] | Irinotecan HCl | Aqueous solution; analysis at 247 nm (simple UV) or 268 nm (1st derivative) | Routine analysis of bulk drug & dosage forms |
| HPTLC-Densitometry [4] | Irinotecan HCl | Silica gel plates; toluene/ethyl acetate/methanol/carbon tetrachloride (9.2:5:0.9:0.8 v/v) mobile phase; analysis at 317 nm | Routine analysis of bulk drug & dosage forms |
The following diagram illustrates the core workflow for developing an analytical method, integrating the key stages and decision points.
1. UPLC-MS/MS Method for Irinotecan & Metabolites in Biological Matrices [2] This protocol is highly relevant for quantifying Elomotecan and its potential metabolites in preclinical studies.
2. HPLC-PDA Method for Irinotecan in Infusion Bags [3] This protocol is suitable for testing the stability and concentration of a formulated Elomotecan product.
Q1: What is the first step in developing an analytical method for a new chemical entity like Elomotecan?
Q2: How do I choose between a simple UV method and a more complex chromatographic method like UPLC-MS/MS?
Q3: My HPLC method has poor peak shape or co-elution. What should I check?
Q4: What are the key parameters to validate in an analytical method?
For a novel compound like Elomotecan hydrochloride, the exact protocol should be determined experimentally. The general workflow and key considerations for preparing a stock solution are outlined below, using the example of the related drug Irinotecan hydrochloride [1].
Based on common laboratory practices for compounds like Irinotecan [1], you will need to establish the following parameters for Elomotecan:
| Parameter | Consideration & Example (from Irinotecan HCl) |
|---|---|
| Solubility | Determine solubility in various solvents (e.g., DMSO, water, saline). Irinotecan HCl is soluble in DMSO at 100 mg/mL [1]. |
| Stock Concentration | Choose a concentration high enough for experiments but below the solubility limit. |
| Storage Conditions | Typically -20°C. Aliquot to avoid freeze-thaw cycles and maintain stability [1]. |
| Stability | The solution's stability over time should be validated under your storage conditions. |
To illustrate the type of information you are looking for, here is the available data for Irinotecan hydrochloride [1]:
| Parameter | Value for Irinotecan Hydrochloride |
|---|---|
| Molecular Weight | 623.14 g/mol [1] |
| Solubility in DMSO | 100 mg/mL (160.47 mM) [1] |
| Recommended Storage | -20°C, as a powder for up to 3 years from receipt [1] |
Camptothecin (CPT) is a natural alkaloid originally isolated from the Chinese tree Camptotheca acuminata [1] [2]. Its primary mechanism of action is the inhibition of DNA topoisomerase I (Topo I) [1] [3]. It functions by stabilizing the covalent Topo I-DNA complex, forming a "ternary complex" that prevents DNA re-ligation. When a replication fork collides with this complex, it results in irreversible DNA double-strand breaks, leading to cell death [1].
Despite its potent activity, the clinical development of native camptothecin was hindered by poor water solubility, instability of its active lactone ring, and severe toxicity [1] [3] [4]. This prompted the development of analogues, with only a few achieving clinical approval. The table below summarizes the key approved camptothecin derivatives.
| Drug Name | Key Features | Major Clinical Uses | Common Toxicities |
|---|---|---|---|
| Irinotecan [3] | Water-soluble prodrug; converted to active metabolite SN-38 by carboxylesterase [3] | Metastatic colorectal cancer; metastatic pancreatic cancer (in liposomal form) [3] | Severe diarrhea, myelosuppression (neutropenia) [3] |
| Topotecan [3] | Water-soluble; administered in its active form [3] | Ovarian cancer, small-cell lung cancer, cervical cancer [3] | Myelosuppression (neutropenia, thrombocytopenia, anemia) [3] |
| Liposomal Irinotecan (Onivyde) [3] | Liposomal formulation; uses EPR effect for passive tumor targeting [3] | Metastatic pancreatic adenocarcinoma [3] | Improved toxicity profile compared to free irinotecan [3] |
Research continues to focus on overcoming the limitations of camptothecins. Recent strategies include:
For researchers designing comparison studies, here are key methodological considerations from the literature:
The table below summarizes the key details available for Elomotecan (also known as BN 80927). Note the absence of efficacy data, which is consistent with drugs that do not progress beyond early development phases.
| Attribute | Details for Elomotecan |
|---|---|
| Drug Class | Camptothecin derivative; antineoplastic agent [1] |
| Mechanism of Action | DNA topoisomerase I and type II DNA topoisomerase inhibitor [1] |
| Highest Development Phase for Solid Tumors | Phase I (Development appears discontinued) [1] |
| Key Efficacy Data (PFS, OS, ORR) | Not publicly reported |
| Notable Events | As of November 2017, no recent development reports for solid tumors in the European Union [1]. |
Since direct comparators for Elomotecan are unavailable, the table below shows efficacy data from recent clinical studies of other therapeutic classes for advanced solid tumors. This data illustrates the kind of outcomes measured in later-stage trials.
| Therapy Class / Agent | Clinical Context | Key Efficacy Outcomes |
|---|
| Bispecific Antibodies (BsAbs) + Chemotherapy [2] | Meta-analysis of 8 RCTs (2,495 patients with solid tumors) | • PFS: HR 0.52 (95% CI: 0.44-0.60) • OS: HR 0.67 (95% CI: 0.57-0.77) • ORR: HR 0.31 (95% CI: 0.16-0.47) | | TCR-engineered T-cell therapy (IMA203) [3] | Phase I trial in patients with PRAME+ advanced solid tumors (e.g., melanoma, ovarian cancer, sarcomas) | • Over half of the patients who had not responded to standard therapies responded to IMA203. • The majority of responders maintained response for eight months or several years. | | Lurbinectedin + Irinotecan [4] | Phase I trial in patients with relapsed advanced solid tumors | • At the study's recommended doses, confirmed partial responses and disease stabilizations ≥ 4 months were observed. • Higher activity was noted in SCLC, synovial sarcoma, endometrial carcinoma, glioblastoma, and pancreatic adenocarcinoma. |
As a camptothecin derivative, Elomotecan is designed to work by inhibiting DNA topoisomerase I [1]. The diagram below illustrates the general mechanism of action for this class of drugs, which leads to cancer cell death.
The search results provide detailed pharmacokinetic data for topotecan, which belongs to the same drug class as Elomotecan. The table below summarizes a comparison of topotecan's different administration routes from a non-clinical study in rats [1].
| Parameter | Intravenous (IV) | Oral | Subcutaneous (SC) |
|---|---|---|---|
| Administration Route | Intravenous injection | Oral gavage | Subcutaneous injection |
| Dose | 4 mg/kg | 4 mg/kg | 4 mg/kg |
| Plasma Concentration at Elimination Phase (Lactone & Total forms) | Reference level (1x) | ~2x higher than IV | ~10x higher than IV |
| Bioavailability (Lactone form) | ~100% (by definition) | Much lower than SC | 88.05% |
| Bioavailability (Total form) | ~100% (by definition) | Much lower than SC | 99.75% |
| Key Profile Characteristics | High initial exposure, rapid decline | Subject to first-pass metabolism | Similar to sustained release; maintains higher plasma concentrations |
The data in the table above was generated through the following key methodologies [1]:
The diagram below visualizes the general process of conducting and translating such a non-clinical pharmacokinetic study, which aligns with the methodologies found in the search results [1] [2].
The quantitative data below summarizes the key findings from a Phase I dose-finding study of Elomotecan in patients with advanced solid tumors [1].
| Parameter | Finding |
|---|---|
| Drug Class | Novel homocamptothecin analog [1] |
| Recommended Dose (RD) | 60 mg, administered as a 30-min IV infusion once every 3 weeks [1] |
| Dose-Limiting Toxicity (DLT) | Neutropenia (low neutrophil count) [1] |
| Severe Adverse Events at RD | - Grade 4 Neutropenia: 20% of subjects
The data in the table above was generated using the following methodology, as described in the Phase I trial [1]:
Elomotecan belongs to a class of drugs derived from camptothecin. The following diagram illustrates the shared mechanism of action and a common, significant toxicity within this drug class.
While the Phase I study identified neutropenia as the primary dose-limiting toxicity for Elomotecan [1], gastrointestinal (GI) toxicity is a well-known challenge for other, more established drugs in the same class.
For instance, Irinotecan (CPT-11), a widely used camptothecin analog, has severe, dose-limiting diarrhea and intestinal inflammation as its primary adverse effects [2]. Research is actively exploring ways to mitigate this GI toxicity, such as using natural compounds like Tectorigenin to activate protective cellular pathways (Nrf2/Keap1) in the gut [2].
The following data is based on a Phase I dose-finding study where elomotecan was administered as a 30-minute intravenous infusion once every three weeks to 56 patients with advanced solid tumors [1].
| Parameter | Result / Value |
|---|---|
| Highest Phase Reached | Phase I (Development appears discontinued as of 2023) [2] |
| Recommended Dose (RD) | 60 mg [1] |
| Maximum Tolerated Dose (MTD) | 75 mg [1] |
| Dose-Limiting Toxicity (DLT) | Neutropenia (low neutrophil count) [1] |
| Pharmacokinetics | Linear; clearance decreased with patient age [1] |
| Preliminary Efficacy | 41.7% of patients in the RD cohort had stable disease [1] |
| Mean Duration of Stable Disease | 123.6 ± 43.4 days [1] |
Elomotecan is a homocamptothecin, a novel class with a slightly modified structure from classic camptothecins like irinotecan, which was designed to improve stability and potency [1] [2]. The table below compares their key characteristics based on the retrieved data.
| Feature | Elomotecan | Irinotecan |
|---|---|---|
| Drug Type | Novel homocamptothecin analog [1] [2] | Classic camptothecin derivative, a prodrug [3] |
| Mechanism of Action | Dual inhibitor of Topoisomerase I and Topoisomerase II [4] | Inhibitor of Topoisomerase I (via active metabolite SN-38) [3] |
| Clinical Status | Phase I (Discontinued) [2] | FDA-Approved; widely used for colorectal and pancreatic cancer [3] |
| Key Adverse Events | Neutropenia (Grade 4: 20% at RD), asthenia, nausea, vomiting [1] | Severe neutropenia, severe diarrhea [3] |
| Administration | 30-min IV infusion, once every 3 weeks [1] | IV infusion, with various regimens (e.g., every 2 weeks) [3] |
For researchers, the methodologies from pivotal studies are crucial for evaluating data quality and designing future experiments.
1. Phase I Clinical Trial Design for Elomotecan [1]
2. In Vitro Assessment of Camptothecin Activity [5]
The following diagrams illustrate the core mechanism of Topoisomerase I inhibitors and the structure of the Phase I trial that generated the elomotecan data.